molecular formula C15H20N2O4 B2945030 4-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}morpholine CAS No. 2034388-27-5

4-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}morpholine

Cat. No.: B2945030
CAS No.: 2034388-27-5
M. Wt: 292.335
InChI Key: VNFOPPNTBLQHPM-UHFFFAOYSA-N
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Description

4-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}morpholine is a complex organic compound that features a morpholine ring attached to a pyridine ring via a carbonyl group The oxolan-2-yl group is connected to the pyridine ring through a methoxy linkage

Scientific Research Applications

4-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}morpholine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes.

Future Directions

The potential applications of this compound would depend on its properties and mechanism of action. Morpholino compounds have been used in a variety of research applications, particularly in the field of genetics .

Preparation Methods

The synthesis of 4-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}morpholine typically involves multiple steps, including the formation of the pyridine ring, the introduction of the oxolan-2-yl group, and the attachment of the morpholine ring. One common synthetic route involves the following steps:

    Formation of the pyridine ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis.

    Introduction of the oxolan-2-yl group: This step involves the reaction of the pyridine derivative with oxirane (ethylene oxide) under basic conditions to form the oxolan-2-yl group.

    Attachment of the morpholine ring: The final step involves the reaction of the intermediate compound with morpholine in the presence of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired product.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

4-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxolan-2-yl and morpholine groups may play a role in binding to these targets, while the pyridine ring can participate in various interactions, such as hydrogen bonding or π-π stacking.

Comparison with Similar Compounds

Similar compounds to 4-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}morpholine include:

    4-(tetrahydro-2-furanylmethoxy)pyridine: This compound lacks the morpholine ring but shares the oxolan-2-yl group and pyridine ring.

    4-(methoxypyridine-3-carbonyl)morpholine: This compound lacks the oxolan-2-yl group but retains the morpholine and pyridine rings.

The uniqueness of this compound lies in the combination of these functional groups, which can confer specific properties and reactivity.

Properties

IUPAC Name

morpholin-4-yl-[6-(oxolan-2-ylmethoxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c18-15(17-5-8-19-9-6-17)12-3-4-14(16-10-12)21-11-13-2-1-7-20-13/h3-4,10,13H,1-2,5-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFOPPNTBLQHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=NC=C(C=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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